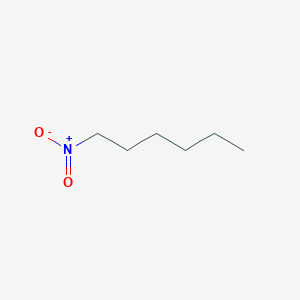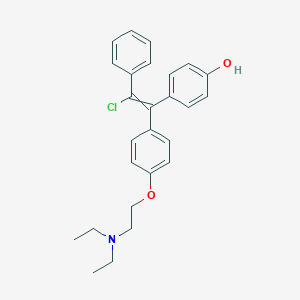![molecular formula C6H3ClN2S B015048 4-氯噻吩并[2,3-d]嘧啶 CAS No. 14080-59-2](/img/structure/B15048.png)
4-氯噻吩并[2,3-d]嘧啶
概述
描述
4-Chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It has a molecular weight of 170.62 g/mol . The IUPAC name for this compound is 4-chlorothieno[3,2-d]pyrimidine .
Synthesis Analysis
4-Chlorothieno[2,3-d]pyrimidines can be prepared by the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride . Another method involves a Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Chlorothieno[2,3-d]pyrimidine includes a thieno[2,3-d]pyrimidine core with a chlorine atom attached at the 4-position . The compound has a density of 1.5±0.1 g/cm3 and a molar refractivity of 43.6±0.3 cm3 .Chemical Reactions Analysis
4-Chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions. For instance, it can be used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids . It can also participate in nucleophilic substitution reactions with morpholine .Physical And Chemical Properties Analysis
4-Chlorothieno[2,3-d]pyrimidine is a solid compound with a molecular weight of 170.62 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .科学研究应用
- 4-Chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It’s used as a starting compound for the synthesis of thieno[2,3-d]pyrimidine-4-carboxylic acids . The synthesis involves substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .
- Thieno[2,3-d]pyrimidines, which include 4-Chlorothieno[2,3-d]pyrimidine, have been found to have a broad range of biological and pharmacological activities. These include antibacterial, antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity .
- The thienopyrimidine scaffold, which includes 4-Chlorothieno[2,3-d]pyrimidine, is frequently used in medicinal chemistry. It’s found in antimicrobial or antifungal agents, treatments for viral infections, bone diseases including osteoporosis, adenosine A2A receptor antagonists for Parkinson’s disease, antiHIV agents, immunosuppressive agents, and anticancer agents .
Chemistry
Pharmacology
Medicinal Chemistry
Drug Discovery
- While specific information on 4-Chlorothieno[2,3-d]pyrimidine in environmental science is not readily available, it’s important to note that any chemical substance can have environmental implications. For instance, it’s crucial to prevent chemicals like this from entering drains or being discharged into the environment .
- Pyrimidine nucleosides, which include 4-Chlorothieno[2,3-d]pyrimidine, have been used in veterinary medicine. They effectively inhibit the replication of herpes simplex viruses with limited toxicity to host cells .
- In material science, 4-Chlorothieno[2,3-d]pyrimidine could potentially be used in the development of new materials. Its properties, such as its molecular weight and structure, could make it useful in certain applications .
- While there’s no specific information available on the use of 4-Chlorothieno[2,3-d]pyrimidine in nanotechnology, it’s possible that its unique properties could make it useful in this field. Nanotechnology often involves the manipulation of materials on an atomic or molecular scale, and 4-Chlorothieno[2,3-d]pyrimidine could potentially be used in the development of new nanomaterials .
Environmental Science
Veterinary Medicine
Material Science
Nanotechnology
安全和危害
未来方向
属性
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[2,3-d]pyrimidine | |
CAS RN |
14080-59-2 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)







![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)




